Patent

US07259148B2

Procedure details

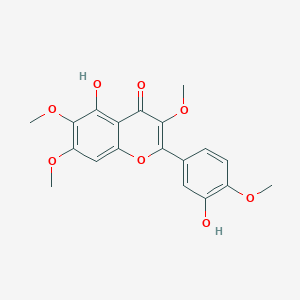

A large number of flavonoids viz., casticin, orientin, isoorientin, luteolin, luteolin-7-0-glucoside, corymbosin, gardenins A and B, 3-0-desmethylartemetin,5-0-desmethylnobiletin,3\4\5,5\6J,8-heptamethoxyflavanone and 3\,5-dihydroxy-4′,6,7-trimethoxy flavanone and 3′,5-dihydroxy-4′,6,7-trimethoxyflavanone have been reported from this plant [Sirait, L. M., Rimpler, H. and Haensal, R., Experientia 1962, 18, 72; Haensal, R. et al. Phytochemistry 1965, 4 ,19; Banerji A. et al. Phytochemistry 1969, 8,511; Ferdous, A. J. et al. Bangladesh Acad. Sci. 1984, 8,23; Dayrit, F. M. et al. Philipp. J. Sci. 1987, 116, 403; Banerji, J. et al. Indian J. Chem. 1988; 27B, 597; Achari, B. et al. Phytochemistry. 1984, 23, 703]. Stem-bark afforded five new flavone glycosides along with luteolin and acerosin. The new flavone glycosides are 6p-glucopyranosyl-7-hydroxy-3′,4′,5′,8-tetramethoxyflavone-5-O-α-L-rhamnopyranoside, 3′,7-dihydroxy-4′,6,8-trimethoxyflavone-5-O-(6″-O-acetyl-p-D-glucopyranoside),3,3′,4′,6,7,-pentamethoxyflavone 5′-O-(4″-O-β-D-glucopyranosyl-cc-rhamnopyranoside, 4′,5,7-tri-hydroxyflavone-8-(2″-caffeoyl-a-glucopyranoside) and 3′,5,5′,7-tetrahydroxy-4-methoxyflavone -3′-O-(4″-O-α-D-galactopyranosyl) galactopyranoside [Rao, V. K. et al. Indian J. Pharm. 1977,39, 41; Subramamian, P. M. and Misra, G. S. Indian J. Chem. 1978, 16B, 615; Subramaniam, P. M. and Misra, G. S. J. Nat. Prod. 1979,42, 540]. A diterpenoid, 5β-hydro-8,11,13-abieta-trien-6a-ol and three triterpenoids, 2 cc, 3a-dihydroxyoleana-5 12-dien-28-oic acid, 2a, 3a-diacetoxyoleana-5, 12-dien-28-oic acid, 2,3 a-diacetoxy-18-hydroxyoleana-5,12-dien-28-oib acid have been isolated from the seeds, These compounds exhibited antiinflammatory activity [Chawla, A. S., Sharma, A. K., Handa, S. S. and Dhar, K. L. Indian J. Chem. 1991, 30B, 773 and J. Nat. Prod. 1992,55,163. From the roots acetyloleanolic acid was isolated [Vishnol, S. P., Shoeb, A., Kapil, R. S. and Popli, S. P. Phytochemistry 1983, 22, 597].

[Compound]

Name

3-0-desmethylartemetin,5-0-desmethylnobiletin,3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

6J,8-heptamethoxyflavanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

5-dihydroxy-4′,6,7-trimethoxy flavanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

27B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

orientin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

luteolin-7-0-glucoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([O:23]C)[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[C:11]=2OC)=[CH:7][C:8]=1[OH:9].C1C(C2OC3C(=C(O)C=C(O)C=3[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C:36](=[O:37])C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C([C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.COC1C=C(O)C2C(=O)C=C(C3C=C(OC)C(OC)=C(OC)C=3)OC=2C=1.OC1C=C(C=CC=1OC)C1CC(=O)C2C(=CC(OC)=C(OC)C=2O)O1>>[CH:5]1[C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([OH:23])[CH:18]=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]([OH:9])=[C:3]([OH:2])[CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[C:16]([O:37][CH3:36])=[C:17]([OH:23])[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]=1[OH:9]

|

Inputs

Step One

[Compound]

|

Name

|

3-0-desmethylartemetin,5-0-desmethylnobiletin,3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

6J,8-heptamethoxyflavanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

5-dihydroxy-4′,6,7-trimethoxy flavanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C(C2OC3=CC(=C(C(=C3C(C2)=O)O)OC)OC)C=CC1OC

|

Step Five

[Compound]

|

Name

|

27B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1O)C2=C(C(=O)C3=C(C=C(C(=C3O)OC)OC)O2)OC

|

Step Eight

|

Name

|

orientin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O2)O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

Step Eleven

[Compound]

|

Name

|

luteolin-7-0-glucoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C2=C(C1)OC(=CC2=O)C=3C=C(C(=C(C3)OC)OC)OC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3O)OC)O)OC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07259148B2

Procedure details

A large number of flavonoids viz., casticin, orientin, isoorientin, luteolin, luteolin-7-0-glucoside, corymbosin, gardenins A and B, 3-0-desmethylartemetin,5-0-desmethylnobiletin,3\4\5,5\6J,8-heptamethoxyflavanone and 3\,5-dihydroxy-4′,6,7-trimethoxy flavanone and 3′,5-dihydroxy-4′,6,7-trimethoxyflavanone have been reported from this plant [Sirait, L. M., Rimpler, H. and Haensal, R., Experientia 1962, 18, 72; Haensal, R. et al. Phytochemistry 1965, 4 ,19; Banerji A. et al. Phytochemistry 1969, 8,511; Ferdous, A. J. et al. Bangladesh Acad. Sci. 1984, 8,23; Dayrit, F. M. et al. Philipp. J. Sci. 1987, 116, 403; Banerji, J. et al. Indian J. Chem. 1988; 27B, 597; Achari, B. et al. Phytochemistry. 1984, 23, 703]. Stem-bark afforded five new flavone glycosides along with luteolin and acerosin. The new flavone glycosides are 6p-glucopyranosyl-7-hydroxy-3′,4′,5′,8-tetramethoxyflavone-5-O-α-L-rhamnopyranoside, 3′,7-dihydroxy-4′,6,8-trimethoxyflavone-5-O-(6″-O-acetyl-p-D-glucopyranoside),3,3′,4′,6,7,-pentamethoxyflavone 5′-O-(4″-O-β-D-glucopyranosyl-cc-rhamnopyranoside, 4′,5,7-tri-hydroxyflavone-8-(2″-caffeoyl-a-glucopyranoside) and 3′,5,5′,7-tetrahydroxy-4-methoxyflavone -3′-O-(4″-O-α-D-galactopyranosyl) galactopyranoside [Rao, V. K. et al. Indian J. Pharm. 1977,39, 41; Subramamian, P. M. and Misra, G. S. Indian J. Chem. 1978, 16B, 615; Subramaniam, P. M. and Misra, G. S. J. Nat. Prod. 1979,42, 540]. A diterpenoid, 5β-hydro-8,11,13-abieta-trien-6a-ol and three triterpenoids, 2 cc, 3a-dihydroxyoleana-5 12-dien-28-oic acid, 2a, 3a-diacetoxyoleana-5, 12-dien-28-oic acid, 2,3 a-diacetoxy-18-hydroxyoleana-5,12-dien-28-oib acid have been isolated from the seeds, These compounds exhibited antiinflammatory activity [Chawla, A. S., Sharma, A. K., Handa, S. S. and Dhar, K. L. Indian J. Chem. 1991, 30B, 773 and J. Nat. Prod. 1992,55,163. From the roots acetyloleanolic acid was isolated [Vishnol, S. P., Shoeb, A., Kapil, R. S. and Popli, S. P. Phytochemistry 1983, 22, 597].

[Compound]

Name

3-0-desmethylartemetin,5-0-desmethylnobiletin,3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

6J,8-heptamethoxyflavanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

5-dihydroxy-4′,6,7-trimethoxy flavanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

27B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

orientin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

luteolin-7-0-glucoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([O:23]C)[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[C:11]=2OC)=[CH:7][C:8]=1[OH:9].C1C(C2OC3C(=C(O)C=C(O)C=3[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C:36](=[O:37])C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C([C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.COC1C=C(O)C2C(=O)C=C(C3C=C(OC)C(OC)=C(OC)C=3)OC=2C=1.OC1C=C(C=CC=1OC)C1CC(=O)C2C(=CC(OC)=C(OC)C=2O)O1>>[CH:5]1[C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([OH:23])[CH:18]=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]([OH:9])=[C:3]([OH:2])[CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[C:16]([O:37][CH3:36])=[C:17]([OH:23])[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]=1[OH:9]

|

Inputs

Step One

[Compound]

|

Name

|

3-0-desmethylartemetin,5-0-desmethylnobiletin,3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

6J,8-heptamethoxyflavanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

5-dihydroxy-4′,6,7-trimethoxy flavanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C(C2OC3=CC(=C(C(=C3C(C2)=O)O)OC)OC)C=CC1OC

|

Step Five

[Compound]

|

Name

|

27B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1O)C2=C(C(=O)C3=C(C=C(C(=C3O)OC)OC)O2)OC

|

Step Eight

|

Name

|

orientin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O2)O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

Step Eleven

[Compound]

|

Name

|

luteolin-7-0-glucoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C2=C(C1)OC(=CC2=O)C=3C=C(C(=C(C3)OC)OC)OC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3O)OC)O)OC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |